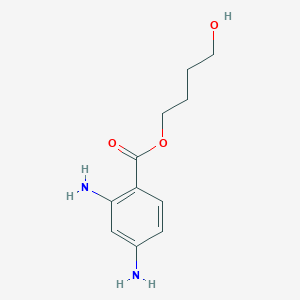![molecular formula C9H12O4PS- B14504849 Methyl [(4-methylbenzene-1-sulfinyl)methyl]phosphonate CAS No. 63231-21-0](/img/structure/B14504849.png)
Methyl [(4-methylbenzene-1-sulfinyl)methyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [(4-methylbenzene-1-sulfinyl)methyl]phosphonate is a chemical compound that features a phosphonate group attached to a sulfinylmethyl group, which is further connected to a 4-methylbenzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(4-methylbenzene-1-sulfinyl)methyl]phosphonate typically involves the reaction of 4-methylbenzenesulfinyl chloride with a suitable phosphonate precursor under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl [(4-methylbenzene-1-sulfinyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions, where the leaving group is replaced by a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Formation of Methyl [(4-methylbenzene-1-sulfonyl)methyl]phosphonate.
Reduction: Formation of Methyl [(4-methylbenzene-1-sulfanyl)methyl]phosphonate.
Substitution: Formation of substituted phosphonates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl [(4-methylbenzene-1-sulfinyl)methyl]phosphonate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of Methyl [(4-methylbenzene-1-sulfinyl)methyl]phosphonate involves its interaction with molecular targets such as enzymes or receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to act as an inhibitor or modulator of enzyme activity. The sulfinyl group can also participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl [(4-methylbenzene-1-sulfonyl)methyl]phosphonate: Similar structure but with a sulfonyl group instead of a sulfinyl group.
Methyl [(4-methylbenzene-1-sulfanyl)methyl]phosphonate: Similar structure but with a sulfide group instead of a sulfinyl group.
Methyl [(4-methylbenzene-1-sulfinyl)methyl]phosphate: Similar structure but with a phosphate group instead of a phosphonate group.
Uniqueness
Methyl [(4-methylbenzene-1-sulfinyl)methyl]phosphonate is unique due to the presence of both a sulfinyl and a phosphonate group, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry.
Propriétés
Numéro CAS |
63231-21-0 |
|---|---|
Formule moléculaire |
C9H12O4PS- |
Poids moléculaire |
247.23 g/mol |
Nom IUPAC |
methoxy-[(4-methylphenyl)sulfinylmethyl]phosphinate |
InChI |
InChI=1S/C9H13O4PS/c1-8-3-5-9(6-4-8)15(12)7-14(10,11)13-2/h3-6H,7H2,1-2H3,(H,10,11)/p-1 |
Clé InChI |
WGNWFBOJMXONJM-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)CP(=O)([O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



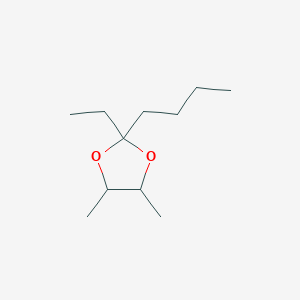
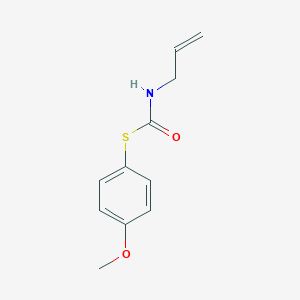
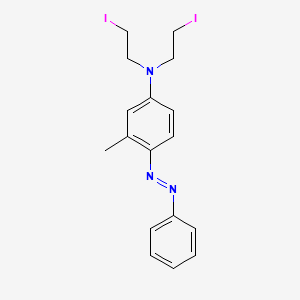
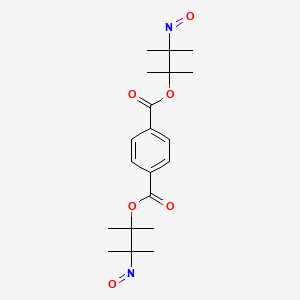

sulfanium bromide](/img/structure/B14504786.png)
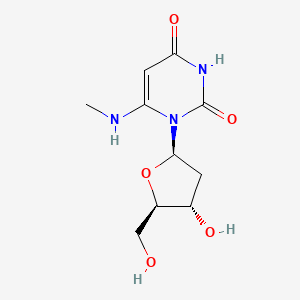
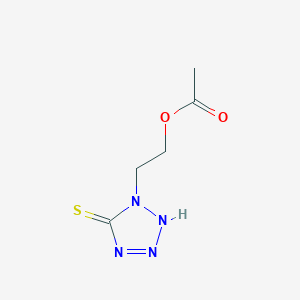
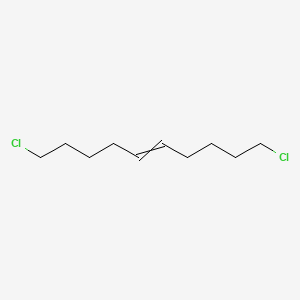
![5-[(Butylcarbamothioyl)amino]-2-hydroxybenzoic acid](/img/structure/B14504824.png)


